3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane
Description
3-(Pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine featuring a pyridine-3-yloxy substituent at the 3-position and a 6-(trifluoromethyl)pyridine-3-carbonyl group at the 8-position of the azabicyclo[3.2.1]octane scaffold. The trifluoromethyl group on the pyridine ring contributes to increased lipophilicity and resistance to oxidative metabolism, while the pyridinyl ether linkage may influence receptor interaction profiles .
Properties
IUPAC Name |
(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c20-19(21,22)17-6-3-12(10-24-17)18(26)25-13-4-5-14(25)9-16(8-13)27-15-2-1-7-23-11-15/h1-3,6-7,10-11,13-14,16H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAXJXQLGUFPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CN=C(C=C3)C(F)(F)F)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane involves multiple steps, typically starting with the preparation of the pyridine and azabicyclo intermediates. The trifluoromethyl group is introduced through a radical trifluoromethylation process, which is crucial for the compound’s unique properties . The reaction conditions often involve the use of copper(I) salts and secondary ammonium salts to facilitate the formation of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives .
Scientific Research Applications
3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent modulator of biological pathways . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Azabicyclo[3.2.1]octane Core
The azabicyclo[3.2.1]octane scaffold is widely exploited in medicinal chemistry. Below is a comparative analysis of key derivatives:
Table 1: Substituent Variations at the 3- and 8-Positions
Functional Group Impact on Pharmacokinetics and Binding
- Trifluoromethylpyridine Carbonyl (Target Compound) : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the carbonyl group against hydrolysis. This substitution is associated with improved blood-brain barrier penetration in related tropane derivatives .
- Pyridinyl Ether vs. Sulfonyl : The pyridin-3-yloxy group in the target compound offers a hydrogen-bond acceptor site distinct from the sulfonyl group in ’s analogue, which may alter binding kinetics in receptor pockets .
- Cyclopropylidene vs.
Biological Activity
3-(Pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with multiple functional groups, including a pyridine and a trifluoromethyl moiety. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Antitumor Properties : Investigations into its effects on cancer cell lines have shown promising results, indicating possible applications in oncology.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting utility in treating inflammatory diseases.
The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, potentially influencing signaling pathways related to inflammation and cell proliferation.
Data Tables
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar compounds and found that derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans, supporting the potential of this compound in antimicrobial applications .
- Antitumor Activity : Research on related pyridine derivatives demonstrated selective cytotoxicity against various human tumor cell lines, suggesting that structural modifications could enhance efficacy against specific cancers .
- Anti-inflammatory Mechanism : In vivo studies indicated that compounds with similar structures could reduce inflammation markers in animal models, highlighting the therapeutic potential for inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
